NeuroSensor 521

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

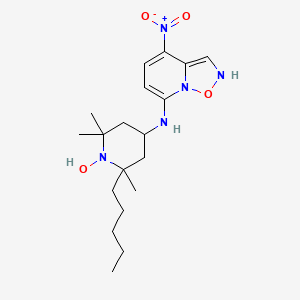

NeuroSensor 521 is a fluorescent turn-on sensor designed for the selective visualization of norepinephrine over epinephrine in fixed and live cells . It binds to all primary amines, but binds catecholamines such as dopamine and norepinephrine more tightly than other biogenic amines such as glutamate . The fluorescence is not affected by fixation .

Molecular Structure Analysis

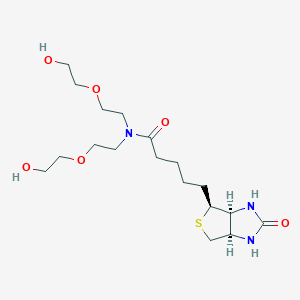

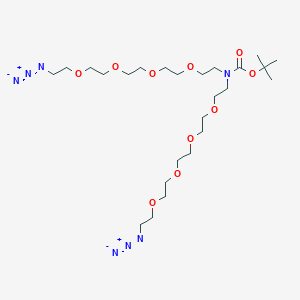

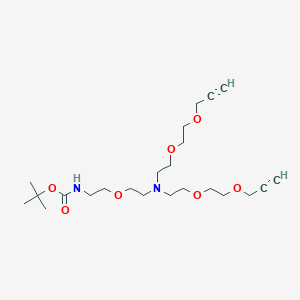

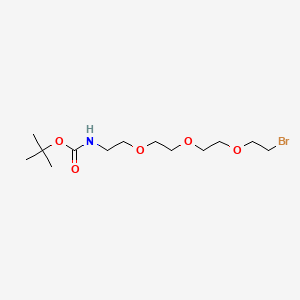

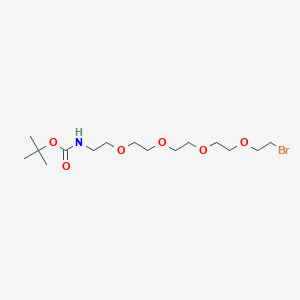

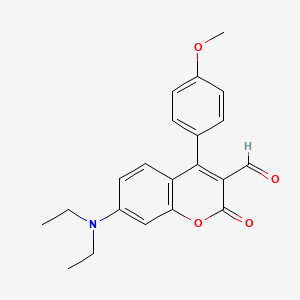

This compound has the empirical formula C21H21NO4 . Its molecular weight is 351.40 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

This compound is a yellow to orange powder . It is soluble in DMSO up to 10 mg/mL . It is light sensitive and air sensitive . It should be stored at -70°C .Applications De Recherche Scientifique

Design and Functionality of NS521 : NS521 is a fluorescent sensor for primary-amine neurotransmitters, based on a coumarin-3-aldehyde scaffold. It operates through an intramolecular acceptor-excited photoinduced electron transfer (a-PET) mechanism. This sensor is particularly effective for binding and detecting neurotransmitters like glutamate, norepinephrine, and dopamine. The tunable nature of this sensor, as demonstrated through various derivatives, highlights its potential for tailored applications in biological imaging and neurotransmitter detection (Hettie & Glass, 2014).

Selective Sensing of Norepinephrine : NS521 has been shown to be highly selective for norepinephrine, a key neurotransmitter. It can distinguish between norepinephrine and other catecholamines like epinephrine and dopamine. This selectivity makes NS521 particularly useful for imaging neurotransmitter dynamics in live cells, such as in chromaffin cells, which are involved in the release of catecholamines (Liu et al., 2017).

Applications in Neurosecretory Vesicle Imaging : In addition to its selective binding properties, NS521 has been applied in the imaging of neurosecretory vesicles, particularly in labeling and visualizing norepinephrine-containing vesicles. This application has significant implications for studying the dynamics of neurotransmitter storage and release in neural cells (Liu et al., 2014).

Challenges and Limitations : While NS521 shows great promise in neurotransmitter sensing, there are some limitations. For example, certain derivatives of NS521, like the thiophene derivatives, do not fit the typical PET model, suggesting that the platform may have limitations in its applicability to all types of neurotransmitter molecules. This indicates a need for further research and development to enhance the sensor’s versatility (Hettie & Glass, 2014).

Mécanisme D'action

NeuroSensor 521 operates through an intramolecular acceptor-excited photoinduced electron transfer (a-PET) mechanism . It binds to catecholamines such as dopamine and norepinephrine more tightly than other biogenic amines such as glutamate . The unbound and bound states can be monitored using 440 and 488 nm excitation, respectively .

Orientations Futures

Based on NeuroSensor 521, a new sensor, Miz-2, has been developed . Miz-2 is a promising member of a new series of catecholamine-selective sensors, which has both a functional aldehyde group to bind to primary amines, and other recognition elements to improve selectivity for binding catecholamine over other amines .

Propriétés

IUPAC Name |

7-(diethylamino)-4-(4-methoxyphenyl)-2-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-4-22(5-2)15-8-11-17-19(12-15)26-21(24)18(13-23)20(17)14-6-9-16(25-3)10-7-14/h6-13H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYKALWTTJFRLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

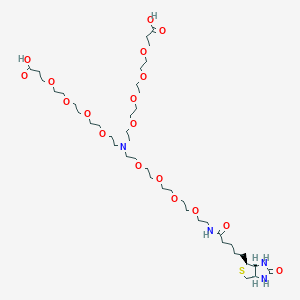

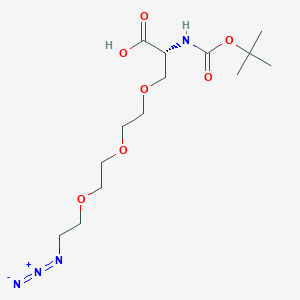

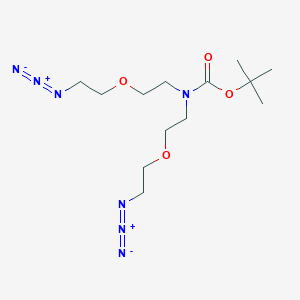

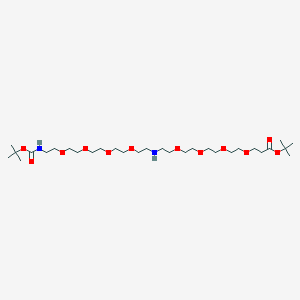

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1428730-05-5 |

Source

|

| Record name | 1428730-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

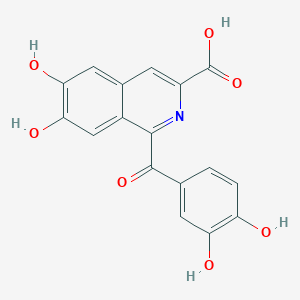

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)